molecular formula C10H14N4O3S B2915838 1,2-dimethyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034546-39-7

1,2-dimethyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No. B2915838
CAS RN: 2034546-39-7
M. Wt: 270.31
InChI Key: LEGVESFRQQAFNP-UHFFFAOYSA-N
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Description

1,2-dimethyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as DMS or TAK-659 and belongs to the class of sulfonamide drugs.

Scientific Research Applications

Neuroprotective Properties

  • Dimethyl Sulfoxide as a Neuroprotective Agent : Dimethyl sulfoxide (DMSO) has been found to inhibit glutamate responses in hippocampal neurons. This compound suppresses electrophysiological responses and calcium influx induced by glutamate and related compounds, potentially preventing excitotoxic death of neurons. This finding highlights the implications of DMSO as a solvent in studies involving glutamatergic neurotransmission and suggests potential therapeutic uses in excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Synthesis of Novel Derivatives

  • Synthesis of Novel Sulfonamide Derivatives : A study details the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, which involves key steps like the generation of 3,5-dimethylisoxazole-4-sulfonamides. This research discusses the scope and limitations of this approach in producing novel aryl/heteroaryl- and aminovinylsubstituted derivatives of the isoxazole heterocycle (Filimonov et al., 2006).

Study of Tautomeric Behavior

  • Investigation of Tautomeric Forms : Sulfonamide derivatives, including 1,2-dimethyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide, have been studied for their tautomeric behavior using spectroscopic methods. This research is significant in bioorganics and medicinal chemistry, as the tautomeric forms of molecules are directly related to their pharmaceutical and biological activities (Erturk et al., 2016).

Catalytic Applications

  • Catalytic Synthesis of Polyhydroquinoline Derivatives : 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as a catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This showcases the catalytic potential of compounds related to 1,2-dimethyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide in organic synthesis (Khaligh, 2014).

Photoreactive Polymers

  • Development of Photochromic Polymers : Methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents, such as 4-amino-N-[5-methylisoxazol-3-yl]benzenesulfonamide, have been synthesized and used in the preparation of photochromic polymers. These materials exhibit trans-cis isomerization of azobenzene fragments upon illumination, highlighting potential applications in material science (Ortyl et al., 2002).

properties

IUPAC Name

1,2-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S/c1-7-9(4-11-17-7)5-12-18(15,16)10-6-14(3)8(2)13-10/h4,6,12H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGVESFRQQAFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CN(C(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-N-((5-methylisoxazol-4-yl)methyl)-1H-imidazole-4-sulfonamide

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